Welcome to the BenchChem Online Store!
molecular formula C11H9NO B1601021 7-Methylquinoline-3-carbaldehyde CAS No. 80231-38-5

7-Methylquinoline-3-carbaldehyde

Cat. No. B1601021
M. Wt: 171.19 g/mol
InChI Key: AHHMSCOUJVNQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09290485B2

Procedure details

To a solution of 7-methyl-3-quinoline carboxaldehyde (200 mg, 1.168 mmol) in THF (4.5 ml) was added 2M LiBH4 solution in THF (2.337 ml, 4.67 mmol) at 0° C. Reaction mixture was stirred at 0° C. for 2 h, then slowly poured into NaHCO3 sat. solution and extracted twice with ethyl acetate. Organic layer was dried over sodium sulfate, filtered and evaporated to afford the crude material, which was purified by silica gel chromatography (cyclohexane/ethyl acetate form 100/0 to 0/100) to afford the title compound. HPLC (Method G) Rt=0.68 min, MS (Method V) [M+H]+=174.2.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.337 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([CH:12]=[O:13])[CH:8]=[N:9]2)=[CH:4][CH:3]=1.[Li+].[BH4-].C([O-])(O)=O.[Na+]>C1COCC1>[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([CH2:12][OH:13])[CH:8]=[N:9]2)=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC1=CC=C2C=C(C=NC2=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
4.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.337 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford the crude material, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (cyclohexane/ethyl acetate form 100/0 to 0/100)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC=C2C=C(C=NC2=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.